tert-Butyl [3-(pyridin-4-yl)propoxy]acetate
Description
tert-Butyl [3-(pyridin-4-yl)propoxy]acetate is a tert-butyl ester derivative featuring a pyridine moiety linked via a propoxy-acetate chain. The tert-butyl group enhances steric protection of the ester functionality, improving stability under basic or nucleophilic conditions.
Properties
CAS No. |
731863-02-8 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 2-(3-pyridin-4-ylpropoxy)acetate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)11-17-10-4-5-12-6-8-15-9-7-12/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
SDLSMUZTXNXLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [3-(pyridin-4-yl)propoxy]acetate typically involves the reaction of pyridine derivatives with tert-butyl acetate. One common method includes the use of tert-butyl bromoacetate and 4-pyridylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [3-(pyridin-4-yl)propoxy]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl [3-(pyridin-4-yl)propoxy]acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share structural motifs with tert-butyl [3-(pyridin-4-yl)propoxy]acetate:
Reactivity and Stability
- Ester Stability: The tert-butyl ester in the target compound offers superior hydrolytic stability compared to methyl or ethyl esters, as seen in analogs like ethyl 2-((5-aminopentyl)oxy)acetate . However, it is less stable than carbonate esters under acidic conditions .
- Pyridine vs.
- Chain Length Effects : The propoxy linker balances lipophilicity and flexibility, whereas longer chains (e.g., butoxy in ) may reduce membrane permeability in drug candidates.
Research Findings and Data Gaps
- Thermodynamic Data: No melting/boiling points or solubility data are available for the target compound, but analogs like tert-butyl 2-(3-formylphenoxy)acetate (MW 236.26) suggest moderate solubility in polar aprotic solvents .
- Safety Profile: While safety data for the target compound are absent, analogs highlight standard handling precautions (e.g., skin/eye rinsing for tert-butyl 2-(3-formylphenoxy)acetate ).
Biological Activity
tert-Butyl [3-(pyridin-4-yl)propoxy]acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure:
The molecular formula of this compound is CHNO. The compound features a tert-butyl group attached to a propoxy chain linked to a pyridine ring, which is essential for its biological activity.
Synthesis:
The synthesis typically involves the reaction of pyridine derivatives with tert-butyl acetate. A common method includes using tert-butyl bromoacetate and 4-pyridylpropyl alcohol in the presence of potassium carbonate, conducted in dimethylformamide (DMF) at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve enzymes or receptors that lead to alterations in cellular processes, potentially affecting pathways related to inflammation, cancer progression, or microbial resistance.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have evaluated the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, suggesting its utility in treating infections caused by resistant pathogens.
Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. For instance, it has been tested against different cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. Notably, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit cell migration, indicating potential for use in cancer therapies .
Other Biological Effects
In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.
Research Findings and Case Studies
Several studies have contributed to understanding the biological effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
